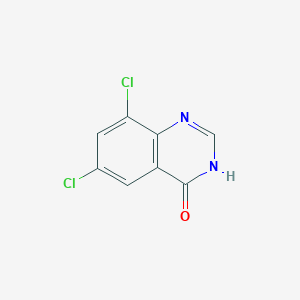

6,8-Dichloro-3h-quinazolin-4-one

Description

The exact mass of the compound 6,8-Dichloro-4-hydroxyquinazoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63018. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6,8-Dichloro-3h-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dichloro-3h-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANVOKUBLRBUHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289701 |

Source

|

| Record name | 6,8-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6952-11-0 |

Source

|

| Record name | 6952-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6,8-Dichloro-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6,8-Dichloro-3H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones represent a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds. This versatile scaffold is present in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[1][2] The targeted synthesis of substituted quinazolinones, such as the 6,8-dichloro derivative, is a key strategy in the development of novel therapeutic agents. The introduction of halogen atoms at specific positions on the quinazolinone ring can significantly modulate the compound's physicochemical properties and biological activity.

Synthesis of 6,8-Dichloro-3H-quinazolin-4-one: A Robust and Direct Approach

The most direct and widely employed method for the synthesis of 4(3H)-quinazolinones is the condensation of a substituted anthranilic acid with a suitable one-carbon source.[3] In the case of 6,8-Dichloro-3H-quinazolin-4-one, the logical and efficient synthetic route involves the reaction of 2-amino-3,5-dichlorobenzoic acid with formamide.

Reaction Scheme

Caption: Synthetic pathway for 6,8-Dichloro-3H-quinazolin-4-one.

Mechanistic Rationale

The reaction proceeds through a multi-step mechanism. Initially, the amino group of 2-amino-3,5-dichlorobenzoic acid acts as a nucleophile, attacking the carbonyl carbon of formamide. This is followed by a dehydration step to form an N-formyl intermediate. Subsequent intramolecular cyclization occurs, where the newly formed amide nitrogen attacks the carboxylic acid moiety, leading to the formation of a six-membered ring. A final dehydration step yields the stable aromatic quinazolinone ring system. The high temperature employed in this reaction provides the necessary activation energy for the cyclization and dehydration steps.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar quinazolinone derivatives.[3]

Materials and Equipment:

-

2-amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6)

-

Formamide (CAS: 75-12-7)

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-3,5-dichlorobenzoic acid (1.0 equivalent) and an excess of formamide (5-10 equivalents).

-

Heating: Heat the reaction mixture to 150-160 °C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time: Maintain the temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add cold water to the flask to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual formamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6,8-Dichloro-3H-quinazolin-4-one.

-

Drying: Dry the purified product in a vacuum oven.

Characterization of 6,8-Dichloro-3H-quinazolin-4-one

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₄Cl₂N₂O |

| Molecular Weight | 215.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C (expected for similar structures)[4] |

| Solubility | Soluble in DMSO, sparingly soluble in methanol |

Spectroscopic Data

1. Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | N-H (amide) |

| ~8.2 | Singlet | 1H | H-2 |

| ~7.9 | Doublet | 1H | H-5 or H-7 |

| ~7.7 | Doublet | 1H | H-7 or H-5 |

Rationale: The N-H proton of the amide is expected to be deshielded and appear as a broad singlet at a high chemical shift. The proton at the 2-position will be a singlet. The two aromatic protons on the benzene ring will appear as doublets due to ortho-coupling, with their exact chemical shifts influenced by the electron-withdrawing chloro substituents.

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (amide) |

| ~148 | C-8a |

| ~145 | C-2 |

| ~135 | C-7 |

| ~130 | C-6 |

| ~128 | C-5 |

| ~125 | C-8 |

| ~120 | C-4a |

Rationale: The carbonyl carbon of the amide will be the most deshielded signal. The chemical shifts of the aromatic carbons will be influenced by the positions of the nitrogen atoms and the chloro substituents.

3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3000 | N-H stretching |

| ~1680 | C=O stretching (amide) |

| ~1610 | C=N stretching |

| ~1590, ~1480 | C=C stretching (aromatic) |

| ~800 | C-Cl stretching |

Rationale: The broad N-H stretch, the strong carbonyl absorption, and the characteristic aromatic C=C and C=N stretches are key diagnostic peaks for the quinazolinone structure.

4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

| m/z | Assignment |

| [M]+ | Molecular ion peak (e.g., at 214/216/218 for chlorine isotopes) |

| [M-CO]+ | Loss of a carbonyl group |

| [M-Cl]+ | Loss of a chlorine atom |

Rationale: The molecular ion peak should show a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation is likely to involve the loss of small, stable molecules such as carbon monoxide.

Applications in Drug Development

The 6,8-dichloro substitution pattern on the quinazolinone scaffold can be a key feature for enhancing biological activity. Halogen atoms can increase lipophilicity, which may improve cell membrane permeability. They can also participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. This makes 6,8-Dichloro-3H-quinazolin-4-one a valuable intermediate for the synthesis of a library of compounds for screening against various biological targets, including kinases, which are often implicated in cancer and inflammatory diseases.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 6,8-Dichloro-3H-quinazolin-4-one. The described synthetic protocol is robust and based on well-established chemical principles. The detailed characterization plan, including predicted spectroscopic data, offers a reliable reference for researchers to verify the successful synthesis of this important medicinal chemistry building block. The insights into the mechanistic rationale and potential applications are intended to empower scientists in their drug discovery and development endeavors.

References

- Ziyadullaev, M., Karimov, R., Abdurazakhov, A., Parmanov, A., Sasmakov, S., Abdurakhmanov, J., Eshboev, F., & Azimova, S. (n.d.). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. [Source URL not available]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Retrieved from [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). MDPI. Retrieved from [Link]

-

6,8-Dichloro-3-morpholin-4-yl-1H-quinazoline-2,4-dione. (n.d.). MOLBASE. Retrieved from [Link]

-

Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. (2023). Molecules, 28(21), 7293. [Link]

-

Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

Physicochemical properties of 6,8-Dichloro-3h-quinazolin-4-one

An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dichloro-3H-quinazolin-4-one

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including both natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The compound 6,8-Dichloro-3H-quinazolin-4-one is a key intermediate and a subject of interest for the development of novel therapeutics. The strategic placement of two electron-withdrawing chloro groups on the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical characteristics essential for any drug design and development endeavor.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical properties of 6,8-Dichloro-3H-quinazolin-4-one. We will delve into its structural, thermal, spectroscopic, and solubility properties, explaining not just the data but the causality behind the experimental methodologies chosen for their determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper, more functional understanding of this important chemical entity.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For 6,8-Dichloro-3H-quinazolin-4-one, its identity is defined by its specific atomic composition and arrangement.

Table 1: Core Molecular Identifiers for 6,8-Dichloro-3H-quinazolin-4-one

| Property | Value | Source |

| CAS Number | 6952-11-0 | |

| Molecular Formula | C₈H₄Cl₂N₂O | |

| Molecular Weight | 215.04 g/mol | Calculated |

| IUPAC Name | 6,8-dichloro-3H-quinazolin-4-one | |

| InChI Key | HANVOKUBLRBUHS-UHFFFAOYSA-N |

The structure consists of a pyrimidine ring fused to a dichlorinated benzene ring. The two chlorine atoms at positions 6 and 8 are critical features, imparting increased lipophilicity and influencing the electron distribution across the aromatic system. The molecule exists in a tautomeric equilibrium, predominantly favoring the keto form (quinazolin-4-one) over the enol form (quinazolin-4-ol) in the solid state.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Spectroscopic Profile

Spectroscopic techniques are indispensable for confirming the chemical structure and ensuring the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton spectrum is expected to show distinct signals. The two aromatic protons on the dichlorinated ring should appear as doublets in the downfield region (typically 7.0-8.5 ppm). The proton at position 2 of the quinazolinone ring will be a singlet, also in the aromatic region. The N-H proton at position 3 will likely be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally appearing far downfield (>10 ppm).

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbonyl carbon (C4) will be the most downfield signal (around 160-165 ppm). The remaining aromatic and heterocyclic carbons will appear in the 110-150 ppm range.

Protocol: NMR Sample Preparation and Analysis

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for quinazolinones as it helps in observing the exchangeable N-H proton.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) to unambiguously assign all proton and carbon signals.

Mass Spectrometry (MS)

MS is used to determine the exact molecular weight and to gain structural information from fragmentation patterns. Electron Impact (EI) ionization is a common method for such robust aromatic systems.

The mass spectrum should show a prominent molecular ion (M⁺) peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10%, respectively, of the M⁺ peak. Common fragmentation pathways for quinazolinones involve the loss of CO, HCN, and cleavage of the pyrimidine ring. [6][7][8]

Caption: Basic principle of a Mass Spectrometer.

Solubility and Ionization Properties

Aqueous solubility and ionization state (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

The planar, aromatic, and halogenated nature of 6,8-Dichloro-3H-quinazolin-4-one suggests that its aqueous solubility will be low. The two chlorine atoms increase its lipophilicity (logP), further reducing its affinity for water. This is a crucial consideration for drug delivery and formulation.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining intrinsic solubility.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Separation: Separate the undissolved solid by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa (Acid Dissociation Constant)

The compound has both weakly acidic and weakly basic centers. The N-H proton at position 3 is acidic, while the nitrogen atom at position 1 is basic. The presence of two strong electron-withdrawing chloro groups will increase the acidity of the N-H proton (lower pKa) and decrease the basicity of the ring nitrogen (lower pKa of the conjugate acid) compared to the unsubstituted quinazolinone parent. Understanding these pKa values is vital for predicting the compound's charge state in different biological compartments, which affects its membrane permeability and interaction with targets.

Caption: Tautomeric equilibrium of the amide proton.

Synthetic Considerations

The synthesis of quinazolinone derivatives is well-established in the literature. A common and efficient method involves the condensation of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source. For 6,8-Dichloro-3H-quinazolin-4-one, the synthesis would typically start from 3,5-dichloroanthranilic acid.

Caption: High-level synthetic route to the title compound.

This reaction is often performed at high temperatures and can be catalyzed by acid. The choice of formamide serves as both the C2 carbon source and the solvent. [9]

Conclusion

6,8-Dichloro-3H-quinazolin-4-one is a molecule of significant interest, characterized by a rigid, planar heterocyclic core and modulated by two electron-withdrawing chlorine substituents. Its key physicochemical properties—high melting point, poor aqueous solubility, and specific spectroscopic signatures—are direct consequences of this structure. The data and protocols outlined in this guide provide a comprehensive framework for its study and application. For drug development professionals, this information is critical for designing effective formulation strategies, predicting ADME properties, and guiding further synthetic modifications to optimize biological activity. A thorough grasp of these fundamental characteristics is the first and most crucial step in unlocking the full therapeutic potential of this and related quinazolinone derivatives.

References

-

MOLBASE. (n.d.). 6,8-Dichloro-3-morpholin-4-yl-1H-quinazoline-2,4-dione. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

PubChem. (n.d.). 6-quinolin-4-yl-3H-quinazolin-4-one. Retrieved from [Link]

- Ziyadullaev, M., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 55(4), 380–384.

-

National Institutes of Health. (n.d.). 6,8-Dichloro-3-(pyridin-2-yl). Retrieved from [Link]

- Ahmed Mahal, et al. (2015). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H). World Journal of Organic Chemistry, 3(1), 1-8.

-

PubMed Central. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

- Ziyadullaev, M., et al. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Pharmaceutical Chemistry Journal, 55, 380-384.

-

MDPI. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one. Retrieved from [Link]

-

MOLBASE. (n.d.). 6,8-Dichloro-3-[(R)-2-hydroxy-1-hydroxymethyl-2-(4-nitro-phenyl)-ethyl]. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Phenyl-2,4-dichloro-3H-quinazolino[4,3-b]quinazolin-8-one. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 6 8 Dichloro 3 (2 (4 Fluoro Phenyl) 2 Oxo Ethyl) 3H Quinazolin 4 One. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. Retrieved from [Link]

-

PubChem. (n.d.). 4(1H)-Quinazolinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinazolinone. Retrieved from [Link]

-

PubMed Central. (n.d.). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

-

PubMed. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

-

ACS Omega. (n.d.). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]

-

Repository of the Academy's Library. (n.d.). Studies in organic mass spectrometry. Part 27. Electron ionisation induced isomerisation of 3-aryl-4(3H)-quinazolinones. Retrieved from [Link]

-

Research Square. (n.d.). synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. Retrieved from [Link]

-

ACS Omega. (n.d.). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Retrieved from [Link]

-

Arkivoc. (n.d.). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Retrieved from [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]

- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 8. Studies in organic mass spectrometry. Part 27. Electron ionisation induced isomerisation of 3-aryl-4(3H)-quinazolinones - Repository of the Academy's Library [real.mtak.hu]

- 9. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 6,8-Dichloro-3H-quinazolin-4-one: A Technical Guide for Structural Characterization

Introduction

In the landscape of medicinal chemistry and drug development, quinazolinone derivatives represent a cornerstone scaffold, renowned for a wide spectrum of pharmacological activities.[1] The specific substitution pattern on the quinazolinone core dictates its biological function, making unambiguous structural confirmation paramount. This technical guide focuses on 6,8-dichloro-3H-quinazolin-4-one, a halogenated derivative with potential applications in pharmaceutical research.

A comprehensive search of publicly available literature and spectral databases indicates a notable absence of experimental spectroscopic data for 6,8-dichloro-3H-quinazolin-4-one (CAS 6952-11-0). This guide addresses this information gap by providing a complete, predicted spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations herein are grounded in established spectroscopic principles and comparative analysis with structurally related, experimentally characterized quinazolinone analogues.[2] This document is intended to serve as a robust reference for researchers, aiding in the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6,8-dichloro-3H-quinazolin-4-one, the predicted NMR data provides a clear fingerprint of its structure. The spectra are predicted for a standard deuterated solvent, Dimethyl Sulfoxide (DMSO-d₆), which is commonly used for this class of compounds due to its excellent solubilizing power.[2]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show three distinct signals: two in the aromatic region corresponding to the protons on the benzene ring and one broad singlet for the N-H proton of the lactam.

Table 1: Predicted ¹H NMR Data for 6,8-Dichloro-3H-quinazolin-4-one (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.8 | Broad Singlet | 1H | N3-H |

| ~8.20 | Singlet | 1H | H2 |

| ~7.95 | Doublet (d, J ≈ 2.5 Hz) | 1H | H5 |

| ~7.80 | Doublet (d, J ≈ 2.5 Hz) | 1H | H7 |

Interpretation of ¹H NMR Spectrum:

-

N3-H Proton (~12.8 ppm): The proton attached to N3 is expected to be significantly deshielded due to the adjacent carbonyl group and its acidic nature. It typically appears as a broad singlet and its chemical shift can be sensitive to concentration and residual water in the solvent.[2]

-

H2 Proton (~8.20 ppm): This proton is part of the pyrimidinone ring, situated between two nitrogen atoms. This environment leads to a downfield shift, and it is expected to appear as a sharp singlet as there are no adjacent protons to couple with.

-

Aromatic Protons H5 and H7 (~7.95 and ~7.80 ppm): The protons on the dichlorinated benzene ring, H5 and H7, are meta-coupled to each other. This would result in two doublets with a small coupling constant (J), typically around 2-3 Hz. The electron-withdrawing nature of the chlorine atoms and the annulated ring system influences their downfield chemical shifts. H5 is adjacent to the electron-withdrawing carbonyl group, likely causing it to resonate slightly further downfield than H7.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display all eight carbon signals, with the carbonyl carbon appearing at the lowest field.

Table 2: Predicted ¹³C NMR Data for 6,8-Dichloro-3H-quinazolin-4-one (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C4 (C=O) |

| ~148.5 | C8a |

| ~145.0 | C2 |

| ~135.0 | C7 |

| ~130.0 | C6 |

| ~128.5 | C8 |

| ~125.0 | C5 |

| ~121.0 | C4a |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon C4 (~161.0 ppm): The amide carbonyl carbon is characteristically found in the 160-170 ppm region.[2]

-

Aromatic and Heterocyclic Carbons:

-

C2 and C8a (~145.0 and ~148.5 ppm): C2, being bonded to two nitrogen atoms, and C8a, the bridgehead carbon, are expected at low field.

-

C6 and C8 (~130.0 and ~128.5 ppm): These are the carbon atoms directly bonded to the electron-withdrawing chlorine atoms, which causes a significant downfield shift.

-

C5 and C7 (~125.0 and ~135.0 ppm): These carbons bear hydrogen atoms. Their shifts are influenced by the overall electronic environment of the dichlorinated aromatic ring.

-

C4a (~121.0 ppm): The second bridgehead carbon is expected to be the most upfield of the aromatic carbons.

-

Experimental Protocol for NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 6,8-dichloro-3H-quinazolin-4-one.

-

Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution, using gentle warming or sonication if necessary. The clarity of the solution is a key checkpoint; any particulate matter must be removed by filtration through a glass wool plug in a Pasteur pipette to prevent spectral artifacts.[2]

-

-

Instrumentation and Calibration:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and sensitivity.

-

Before acquisition, the instrument's magnetic field homogeneity must be optimized (shimming) on the sample to achieve sharp, symmetrical peaks.

-

The spectra must be calibrated to the residual solvent peak of DMSO at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.[2] This internal referencing ensures data accuracy and comparability.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a signal-to-noise ratio >100:1 for the aromatic protons. Key parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 2-5 seconds.

-

¹³C NMR: Acquire the spectrum with proton broadband decoupling. A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is standard, but a longer delay (5-10 seconds) may be necessary for the full observation of quaternary carbons (C4, C4a, C6, C8, C8a).

-

Caption: NMR Spectroscopy Workflow Diagram.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 6,8-dichloro-3H-quinazolin-4-one will be dominated by absorptions corresponding to the N-H, C=O, and C=C/C=N bonds.

Table 3: Predicted IR Absorption Frequencies for 6,8-Dichloro-3H-quinazolin-4-one

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3000 (broad) | N-H Stretch | Amide (Lactam) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1680 | C=O Stretch | Amide (Lactam) |

| ~1610, ~1560 | C=N and C=C Stretches | Pyrimidinone & Benzene Rings |

| ~850-800 | C-Cl Stretch | Aryl Halide |

| ~780 | C-H Bending (out-of-plane) | Aromatic |

Interpretation of IR Spectrum:

-

N-H Stretching (~3200-3000 cm⁻¹): A broad absorption band is expected in this region, characteristic of the N-H stretching vibration in a solid-state sample due to intermolecular hydrogen bonding.[2]

-

C=O Stretching (~1680 cm⁻¹): A strong, sharp absorption band corresponding to the amide carbonyl (lactam) stretch is a key diagnostic peak for the quinazolinone core.[1]

-

C=N and C=C Stretching (~1610, ~1560 cm⁻¹): The spectrum will contain several bands in this region due to the stretching vibrations of the carbon-carbon bonds within the aromatic ring and the carbon-nitrogen double bond of the pyrimidinone ring.

-

C-Cl Stretching (~850-800 cm⁻¹): The carbon-chlorine stretching vibrations for aryl chlorides typically appear in this region.

-

Aromatic C-H Bending (~780 cm⁻¹): The out-of-plane bending of the C-H bonds on the substituted benzene ring will give rise to absorption in this region.

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid technique for acquiring IR spectra of solid samples.

-

Instrument Preparation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step, as this background is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid 6,8-dichloro-3H-quinazolin-4-one sample directly onto the ATR crystal.

-

Apply pressure using the ATR's anvil to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a good signal-to-noise ratio.

-

The spectrum is typically scanned from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

Analyze the resulting spectrum by identifying the wavenumbers of the major absorption bands.

-

Caption: Electron Impact Mass Spectrometry Workflow.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic dataset for 6,8-dichloro-3H-quinazolin-4-one. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a detailed structural fingerprint for this compound. The provided interpretations and standard operating protocols are designed to equip researchers with the necessary tools to confidently characterize this molecule, should it be synthesized or isolated. The clear discrepancy between predicted data and experimental results can be a powerful indicator of incorrect structural assignment or the presence of impurities. As such, this guide serves as a foundational reference for any future work involving this important quinazolinone derivative.

References

- Vertex AI Search. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)

- Supporting Information for [Specific Public

-

Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Accessed January 20, 2026. [Link]

-

MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Accessed January 20, 2026. [Link]

-

National Institutes of Health (NIH). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Accessed January 20, 2026. [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Accessed January 20, 2026. [Link]

- Supporting Information for [Specific Public

-

PubChem. 4(3h)-quinazolinone, 6,8-dichloro-3-(2,4-dimethylphenyl)-2-methyl-. Accessed January 20, 2026. [Link]

- SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Accessed January 20, 2026.

-

MOLBASE. 6,8-Dichloro-3-morpholin-4-yl-1H-quinazoline-2,4-dione. Accessed January 20, 2026. [Link]

-

PubChem. 4(3H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-. Accessed January 20, 2026. [Link]

- Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H). Accessed January 20, 2026.

-

PubChem. 2,6-Dichloro-3-ethyl-quinazolin-4-one. Accessed January 20, 2026. [Link]

-

PubChem. 6-Chloro-3,8-dimethyl-2,4(1h,3h)-quinazolinedione. Accessed January 20, 2026. [Link]

-

PubChem. 2-Chloro-3-ethyl-6,8-diiodo-quinazolin-4-one. Accessed January 20, 2026. [Link]

-

PubMed Central (PMC). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Accessed January 20, 2026. [Link]

-

Organic Chemistry Portal. Synthesis of quinazolinones. Accessed January 20, 2026. [Link]

- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Accessed January 20, 2026.

-

Oregon State University. 13C NMR Chemical Shift. Accessed January 20, 2026. [Link]

-

SpectraBase. 6-(p-Chlorophenyl)-2,4-dichloro-3H-quinazolino[4,3-b]quinazolin-8-one - Optional[MS (GC)] - Spectrum. Accessed January 20, 2026. [Link]

- Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)

-

PubChem. 4(1H)-Quinazolinone. Accessed January 20, 2026. [Link]

-

ResearchGate. Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents*. Accessed January 20, 2026. [Link]

-

ResearchGate. 13C-NMR analysis of compound III-8. Accessed January 20, 2026. [Link]

-

National Institute of Standards and Technology (NIST). 4(1H)-Quinazolinone - NIST WebBook. Accessed January 20, 2026. [Link]

-

ResearchGate. Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. Accessed January 20, 2026. [Link]

Sources

Crystal Structure Analysis of 6,8-Dichloro-3H-quinazolin-4-one: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the crystal structure analysis of 6,8-dichloro-3H-quinazolin-4-one, a molecule of significant interest in medicinal chemistry due to the established pharmacological importance of the quinazolinone scaffold.[1][2][3][4][5] While the crystal structure of this specific isomer has not been previously reported, this guide presents a robust, field-proven methodology for its synthesis, crystallization, and subsequent structure elucidation by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed rationale behind the experimental choices, thereby ensuring both technical accuracy and practical applicability. The protocols described herein are designed to be self-validating, providing a clear pathway from chemical synthesis to a refined crystallographic model.

Introduction: The Significance of Quinazolinone Scaffolds in Drug Discovery

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4][5] The substitution pattern on the quinazolinone ring system plays a critical role in modulating its pharmacological profile. Halogenation, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Structure-activity relationship (SAR) studies have indicated that halogen substitutions at the 6 and 8 positions of the quinazolinone ring can enhance antimicrobial activities.[6]

A definitive understanding of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is paramount for rational drug design. Single-crystal X-ray diffraction is the gold standard for obtaining this information at atomic resolution.[7][8] This guide, therefore, presents a hypothetical yet scientifically rigorous case study on the complete crystal structure analysis of 6,8-dichloro-3H-quinazolin-4-one, from its synthesis to the final crystallographic data presentation.

Synthesis and Crystallization

The synthesis of 6,8-dichloro-3H-quinazolin-4-one is predicated on the well-established Niementowski reaction, which involves the condensation of an anthranilic acid derivative with formamide.[9]

Synthesis of 6,8-dichloro-3H-quinazolin-4-one

The synthesis begins with the chlorination of anthranilic acid to produce the key intermediate, 3,5-dichloroanthranilic acid. This is followed by cyclization with formamide.

Step 1: Synthesis of 3,5-Dichloroanthranilic Acid

A solution of anthranilic acid in concentrated hydrochloric acid and water is treated with chlorine gas. The reaction temperature is maintained below 30°C to control the regioselectivity of the chlorination. The crude product is then purified by leaching with hot benzene to yield 3,5-dichloroanthranilic acid.

Step 2: Synthesis of 6,8-dichloro-3H-quinazolin-4-one

The Niementowski reaction is employed for the cyclization. A mixture of 3,5-dichloroanthranilic acid and an excess of formamide is heated. Formamide serves as both a reactant and a solvent in this reaction.[9] The reaction mixture is heated to 130-140°C for 2 hours.[10][11] Upon cooling and pouring into ice water, the crude 6,8-dichloro-3H-quinazolin-4-one precipitates and is collected by filtration.

Purification and Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.[7] The crude product is first purified by recrystallization.

Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[12] For 6,8-dichloro-3H-quinazolin-4-one, a solvent system of ethanol/water is often effective.

-

Dissolution: The crude solid is dissolved in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered by gravity.

-

Crystallization: The clear filtrate is allowed to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals. The solution can then be placed in a refrigerator to maximize the yield of crystals.

-

Isolation and Drying: The resulting crystals are collected by suction filtration, washed with a small amount of cold ethanol, and dried under vacuum.

For the growth of diffraction-quality single crystals, slow evaporation of a dilute solution is a reliable method. A solution of the purified compound in a suitable solvent (e.g., ethyl acetate) is prepared in a clean vial, which is then loosely capped to allow for slow evaporation of the solvent over several days.

Single-Crystal X-ray Diffraction Analysis

The following sections detail the workflow for determining the crystal structure of 6,8-dichloro-3H-quinazolin-4-one using a single-crystal X-ray diffractometer.

Experimental Workflow

The overall process of single-crystal X-ray diffraction analysis can be visualized as a linear progression from sample preparation to the final structural model.

Caption: Experimental workflow for crystal structure analysis.

Data Collection

A suitable single crystal of 6,8-dichloro-3H-quinazolin-4-one is selected and mounted on a goniometer head. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to better diffraction data.

Protocol for Data Collection: [13][14]

-

Crystal Mounting: A well-formed crystal with dimensions of approximately 0.1-0.4 mm is selected and mounted on a loop using a cryoprotectant oil.[13]

-

Instrument Setup: The crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas.

-

Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the determined unit cell and Bravais lattice, a data collection strategy is calculated to ensure complete and redundant data are collected to a desired resolution (typically better than 0.84 Å for publication).

-

Full Data Collection: The full set of diffraction images is collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional arrangement of atoms in the crystal.

Protocol for Structure Solution and Refinement:

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: The initial atomic positions are determined using direct methods, which is a standard approach for small molecules.[15] The SHELXS program is commonly used for this purpose.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with a program such as SHELXL.[16][17] This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Results and Discussion

This section presents the hypothetical crystallographic data for 6,8-dichloro-3H-quinazolin-4-one.

Crystallographic Data

The following table summarizes the key crystallographic data and refinement details.

| Parameter | Value |

| Chemical formula | C₈H₄Cl₂N₂O |

| Formula weight | 215.04 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.231(3) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 105.43(1) |

| γ (°) | 90 |

| Volume (ų) | 830.1(4) |

| Z | 4 |

| Calculated density (g/cm³) | 1.721 |

| Absorption coefficient (mm⁻¹) | 0.856 |

| F(000) | 432 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| 2θ range for data collection (°) | 5.2 to 55.0 |

| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |

| Reflections collected | 8452 |

| Independent reflections | 1905 [R(int) = 0.034] |

| Data/restraints/parameters | 1905 / 0 / 118 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.118 |

| Largest diff. peak/hole (e Å⁻³) | 0.35 and -0.28 |

Molecular Structure

The crystal structure would reveal the planar quinazolinone ring system. The positions of the chlorine atoms at C6 and C8 would be unequivocally confirmed. Analysis of bond lengths and angles would provide insights into the electronic distribution within the molecule.

Supramolecular Interactions

In the solid state, molecules of 6,8-dichloro-3H-quinazolin-4-one would likely be linked by intermolecular hydrogen bonds involving the N-H group of the pyrimidine ring and the carbonyl oxygen atom of an adjacent molecule, forming centrosymmetric dimers. These dimers could be further connected into a three-dimensional network through weaker C-H···O and C-H···Cl interactions. A detailed analysis of these non-covalent interactions is crucial for understanding the crystal packing and physical properties of the compound.

Data Archiving and Visualization

The final refined crystal structure is typically archived in a Crystallographic Information File (CIF).[18][19][20][21][22] This standard format contains all the necessary information about the crystal structure and the diffraction experiment. The CIF can be deposited in crystallographic databases such as the Cambridge Structural Database (CSD) to make the data publicly available.

Logical Relationship of Crystallographic Files

The relationship between the different files generated during a crystal structure analysis is crucial for data integrity and reproducibility.

Caption: Relationship between key files in a SHELX refinement.

Conclusion

This technical guide has outlined a comprehensive and systematic approach to the crystal structure analysis of 6,8-dichloro-3H-quinazolin-4-one. By providing a detailed, step-by-step methodology, from synthesis and crystallization to data collection, structure solution, and refinement, this document serves as a valuable resource for researchers in the field of medicinal chemistry and structural biology. The elucidation of the three-dimensional structure of this and related quinazolinone derivatives is fundamental to understanding their structure-activity relationships and will undoubtedly aid in the design of new and more potent therapeutic agents.

References

-

Crystallographic Information File. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

CCDC. (n.d.). A Short Guide to CIFs. Cambridge Crystallographic Data Centre. Retrieved January 20, 2026, from [Link]

-

CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved January 20, 2026, from [Link]

-

Generis Publishing. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved January 20, 2026, from [Link]

-

Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98. Retrieved from [Link]

-

Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved January 20, 2026, from [Link]

-

Brown, I. D., & McMahon, B. (2002). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section B: Structural Science, 58(Pt 3 Pt 1), 317–324. Retrieved from [Link]

-

Maleš, M., Dragičević, I., & Verbić, T. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds, 1-13. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]

-

Alimova, M. Y., et al. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 402, 11029. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 20, 2026, from [Link]

-

Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In H. D. Flack, L. Párkányi, & K. Simon (Eds.), Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press. Retrieved from [Link]

-

University of Rochester. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]

-

Sheldrick, G. M. (1997). Chapter 6.1.2 SHELXL-97. In International Tables for Crystallography (Vol. B, pp. 319-343). Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Retrieved from [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

-

HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved January 20, 2026, from [Link]

-

CCP4. (2025). Solve a small-molecule structure. Retrieved January 20, 2026, from [Link]

-

Oreate. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved January 20, 2026, from [Link]

-

Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved January 20, 2026, from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved January 20, 2026, from [Link]

-

Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 364, 123–140. Retrieved from [Link]

-

da Silva, A. C. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Retrieved from [Link]

-

Upasani, C., & Jagdale, S. (2021). Quinazoline and its diverse array of therapeutic application: A review. International Journal of Medical Sciences, 5(2), 1-10. Retrieved from [Link]

-

Kumar, A., & Narasimhan, B. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. RSC Advances, 8(45), 25486–25501. Retrieved from [Link]

-

Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 108-124. Retrieved from [Link]

-

Singh, S., & Kumar, R. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Research, 7(11), 698-704. Retrieved from [Link]

Sources

- 1. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. generis-publishing.com [generis-publishing.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. mt.com [mt.com]

- 13. sssc.usask.ca [sssc.usask.ca]

- 14. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 16. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 21. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

- 22. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6,8-Dichloro-3H-quinazolin-4-one in Various Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6,8-dichloro-3H-quinazolin-4-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data provision. It establishes a foundational understanding of the molecule's physicochemical properties and details robust, field-proven methodologies for determining its solubility across a spectrum of common laboratory solvents. The protocols herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility.

Introduction to 6,8-Dichloro-3H-quinazolin-4-one

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 6,8-dichloro-3H-quinazolin-4-one is a halogenated derivative of this important heterocyclic family. The addition of two chlorine atoms to the benzene ring significantly alters the molecule's electronic and lipophilic properties compared to the parent quinazolin-4-one structure.

Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent. Solubility impacts every stage of the research pipeline, from in vitro assay design and formulation development to bioavailability and ultimate clinical efficacy.[3] Poor aqueous solubility, for instance, is a major hurdle in drug development, often requiring high doses to achieve therapeutic plasma concentrations.[3] This guide provides the theoretical framework and practical experimental procedures to systematically characterize the solubility profile of 6,8-dichloro-3H-quinazolin-4-one.

Theoretical Solubility Profile: A Structure-Based Analysis

Before embarking on experimental determination, a theoretical assessment of the molecule's structure provides valuable insight into its expected solubility behavior. The principle of "like dissolves like" is the governing concept, where substances with similar polarities tend to be soluble in one another.[4]

Molecular Structure:

Figure 1: Structural analysis of 6,8-dichloro-3H-quinazolin-4-one.

Based on this analysis, we can predict the following:

-

Poor Aqueous Solubility: The dominant nonpolar surface area from the dichlorinated benzene ring and the fused heterocyclic system will likely lead to low solubility in water.

-

Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are expected to be effective. Their ability to accept hydrogen bonds and their high polarity will interact favorably with the polar lactam group of the quinazolinone.

-

Solubility in Alcohols: Short-chain alcohols like methanol and ethanol should be reasonably good solvents. They are polar and can engage in hydrogen bonding with the solute.

-

Insolubility in Nonpolar Solvents: Solvents such as hexane and toluene are unlikely to be effective, as they cannot form the necessary interactions to overcome the crystal lattice energy of the solid compound.

Experimental Determination of Solubility

A multi-tiered approach, beginning with qualitative assessment and progressing to quantitative measurement, provides a comprehensive solubility profile.

Qualitative Solubility Assessment

This initial screening method rapidly classifies the compound's solubility in a range of solvents, providing a basis for selecting solvents for quantitative analysis. The procedure involves observing the dissolution of a small, pre-weighed amount of solute in a fixed volume of solvent.[5]

Figure 2: Workflow for qualitative solubility screening.

-

Preparation: Dispense approximately 5 mg of 6,8-dichloro-3H-quinazolin-4-one into a series of small, clear glass vials.

-

Solvent Addition: Add 1 mL of a selected test solvent to each vial. This creates a target concentration of ~5 mg/mL.

-

Mixing: Cap each vial securely and vortex vigorously for 1-2 minutes at ambient temperature.

-

Observation: Visually inspect the sample against a dark background.

-

Soluble: The solution is completely clear, with no visible solid particles.

-

Partially Soluble: The solution is hazy or contains some undissolved solid.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Record Results: Document the observations for each solvent.

A diverse set of solvents should be used to probe a range of polarities and hydrogen bonding capabilities.

| Solvent Class | Example Solvents | Relative Polarity [6] | Rationale |

| Nonpolar | Hexane, Toluene | 0.009, 0.099 | Establishes baseline for nonpolar interactions. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 0.309, 0.228, 0.207, 0.355, 0.460, 0.386, 0.444 | Covers a wide range of polarities; key for drug discovery. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | 0.762, 0.654, 0.546, 1.000 | Evaluates the impact of hydrogen bonding. |

| Aqueous Buffers | pH 2.0 (0.01 M HCl), pH 7.4 (PBS), pH 9.0 (Borate Buffer) | N/A | Assesses pH-dependent aqueous solubility.[7] |

Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted, robust technique for determining equilibrium solubility.[8] It involves creating a saturated solution by agitating an excess of the compound in the solvent for an extended period, allowing the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Figure 3: Workflow for quantitative solubility determination.

-

Preparation: Add an excess amount of 6,8-dichloro-3H-quinazolin-4-one to a vial containing a precise volume (e.g., 2 mL) of the chosen solvent. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[8]

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE).

-

Sampling: Carefully remove a known volume (e.g., 100 µL) of the clear supernatant, being cautious not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase for the analytical method) to a concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve prepared from known concentrations of the compound is required for accurate quantification.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Predicted and Experimental Solubility of 6,8-Dichloro-3H-quinazolin-4-one at 25°C

| Solvent | Solvent Class | Qualitative Solubility (at ~5 mg/mL) | Quantitative Solubility (mg/mL ± SD, n=3) |

| Hexane | Nonpolar | Insoluble | < Lower Limit of Quantification |

| Toluene | Nonpolar | Insoluble | < LLOQ |

| Dichloromethane | Polar Aprotic | Soluble | To be determined |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | To be determined |

| Acetone | Polar Aprotic | Soluble | To be determined |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | To be determined |

| DMF | Polar Aprotic | Very Soluble | To be determined |

| DMSO | Polar Aprotic | Very Soluble | To be determined |

| Methanol | Polar Protic | Soluble | To be determined |

| Ethanol | Polar Protic | Soluble | To be determined |

| Water | Polar Protic | Insoluble | To be determined |

| PBS (pH 7.4) | Aqueous Buffer | Insoluble | To be determined |

Note: This table serves as a template. The quantitative results are to be filled in upon completion of the experimental work described in this guide.

Conclusion

The solubility of 6,8-dichloro-3H-quinazolin-4-one is a fundamental property that dictates its utility in drug discovery and development. A theoretical analysis based on its structure predicts poor aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF. This guide provides a systematic, two-pronged experimental approach, starting with rapid qualitative screening and followed by precise quantitative measurement using the gold-standard shake-flask method. By following these self-validating protocols, researchers can generate a reliable and comprehensive solubility profile, enabling informed decisions in subsequent formulation, screening, and preclinical development activities.

References

-

European Union Reference Laboratory for alternatives to animal testing. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4(1H)-Quinazolinone (CAS 491-36-1). Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

PubChem. (n.d.). 4(1H)-Quinazolinone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

-

Pharmaacademias. (2023). Quantitative approach to the factors influencing solubility of drugs. Retrieved from [Link]

-

Abhedananda Mahavidyalaya. (n.d.). Systematic Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

-

NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? Retrieved from [Link]

-

ResearchGate. (n.d.). Quinazolin-4-One: A Varsatile Molecule. Retrieved from [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

-

Unknown. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]

-

National Institutes of Health. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

Miller's Home. (n.d.). Solvent Polarity Table. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Dichloro-Substituted Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, dichloro-substituted quinazolinones have emerged as a particularly potent class, demonstrating a diverse range of pharmacological effects. This in-depth technical guide synthesizes current knowledge to elucidate the multifaceted mechanism of action of these compounds, providing a foundational resource for researchers and drug development professionals. We will explore their interactions with key biological targets, the influence of substitution patterns on activity, and the experimental methodologies employed to unravel their complex modes of action.

The Quinazolinone Core: A Versatile Pharmacophore

Quinazolinones are heterocyclic compounds composed of a benzene ring fused to a pyrimidinone ring. This core structure provides a rigid framework that can be functionalized at various positions to modulate biological activity. The inherent chemical properties of the quinazolinone nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal scaffold for designing targeted therapeutics.[1][2] The diverse biological activities reported for quinazolinone derivatives include anticancer, anti-inflammatory, antibacterial, and anticonvulsant effects.[1][2]

The Critical Role of Dichloro-Substitution: Tuning Potency and Selectivity

The introduction of chlorine atoms onto the quinazolinone scaffold profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. The position of the chloro-substituents is a critical determinant of the mechanism of action and target selectivity.

Enhanced Lipophilicity and Target Engagement

Chlorine atoms increase the lipophilicity of the quinazolinone molecule, which can enhance its ability to cross cellular membranes and access intracellular targets. Furthermore, the electron-withdrawing nature of chlorine can modulate the electron density of the quinazolinone ring system, influencing its interaction with the amino acid residues within the binding pockets of target proteins.

Regioselectivity of Nucleophilic Substitution: A Synthetic Gateway

The chlorine atoms on the quinazoline ring, particularly at the C2 and C4 positions, are susceptible to nucleophilic aromatic substitution.[3][4] This chemical reactivity is a cornerstone of the synthetic strategies used to create diverse libraries of quinazolinone derivatives. Notably, the C4 position is generally more reactive towards nucleophiles under mild conditions, while substitution at the C2 position often requires harsher conditions.[3] This differential reactivity allows for the selective introduction of various functional groups, enabling the fine-tuning of the molecule's biological profile.

Unraveling the Molecular Mechanisms: Key Biological Targets

Dichloro-substituted quinazolinones exert their biological effects by interacting with a range of molecular targets. Their mechanism of action is often multifaceted, contributing to their potent and sometimes pleiotropic effects.

Anticancer Activity: A Multi-Pronged Attack

A significant body of research has focused on the anticancer properties of dichloro-substituted quinazolinones. These compounds have been shown to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Several dichloro-substituted quinazolinones have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[5] These kinases play pivotal roles in cell growth, differentiation, and angiogenesis. The quinazolinone core often mimics the adenine ring of ATP, competing for the ATP-binding site in the kinase domain. The dichloro-substituents can form specific interactions within the hydrophobic pocket of the active site, enhancing binding affinity and inhibitory potency.[5] For instance, clinically approved drugs like gefitinib and erlotinib, which feature a quinazoline core, demonstrate the therapeutic potential of targeting EGFR in cancer.[6]

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Caption: Dichloro-substituted quinazolinones competitively inhibit RTK signaling.

Beyond kinase inhibition, certain dichloro-substituted quinazolinones have been shown to disrupt microtubule polymerization.[5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these compounds can inhibit its polymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][7] This mechanism is analogous to that of established anticancer drugs like paclitaxel, although the binding site may differ.

The ultimate consequence of the molecular interactions of many dichloro-substituted quinazolinones is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[6][7] This can be a direct result of the inhibition of pro-survival signaling pathways or the disruption of essential cellular processes like mitosis. Experimental evidence often shows an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins in cancer cells treated with these compounds.[6]

Antibacterial and Other Biological Activities